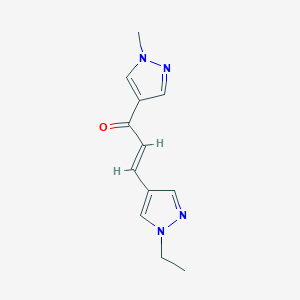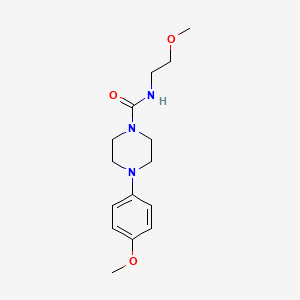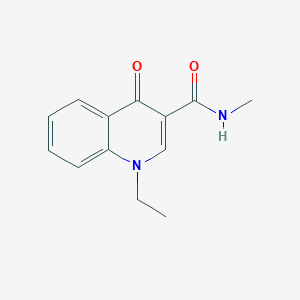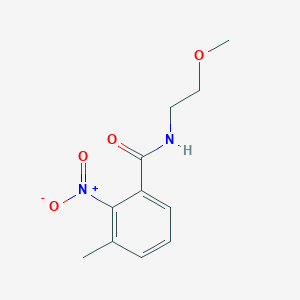
3-(1-ethyl-1H-pyrazol-4-yl)-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one
説明
Synthesis Analysis
The synthesis of related pyrazole derivatives often involves condensation reactions, utilizing precursors such as ethyl acetoacetate and various hydrazines. A common method for synthesizing pyrazole derivatives is the annulation process or via reactions involving ethyl carboxylate derivatives and phenylhydrazine, under reflux conditions in acetic acid medium. These methods have been applied to produce a range of pyrazole compounds characterized by NMR, mass spectrometry, and X-ray crystallography (Naveen et al., 2021).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is typically confirmed through X-ray crystallography, revealing intramolecular hydrogen bonds and π-π stacking interactions that contribute to their stability. Such analyses often show that these compounds may crystallize in different systems, displaying unique molecular conformations and packing patterns in the solid state (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, reflecting their utility in synthetic organic chemistry. They can participate in cyclocondensation reactions, leading to the formation of complex structures with potential biological activities. These compounds have been explored for their antitumor properties, highlighting their significance beyond mere synthetic intermediates (Zheng et al., 2010).
科学的研究の応用
Synthesis and Structural Analysis
Research has focused on the synthesis and structural analysis of compounds with pyrazole derivatives due to their potential in various scientific applications. For instance, a study detailed the synthesis and crystal structure analysis of novel pyrazole derivatives, highlighting their potential in biological evaluations such as cancer cell growth inhibition through cell cycle arrest and autophagy mechanisms (Zheng et al., 2010). Similarly, another work reported on the structural diversity and synthesis of metal coordination polymers constructed from pyrazole derivatives, demonstrating their significance in developing materials with unique chemical properties (Cheng et al., 2017).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of pyrazole derivatives have been extensively studied. For example, research into the facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines showcased a method for creating compounds with potential applications in biological imaging and antimicrobial activities (Banoji et al., 2022). Another study focused on the synthesis of (pyrazol-4-yl)alkanones and alkylpyrazole-4-carbonitriles, providing insights into novel synthetic pathways that could lead to compounds with interesting biological properties (Mcfadden & Huppatz, 1991).
Biological Activity and Potential Therapeutic Applications
The exploration of the biological activity and potential therapeutic applications of pyrazole derivatives is a significant area of research. Investigations into the synthesis and antimicrobial activity of pyrazol-4-yl-based compounds revealed methods for creating substances with significant antibacterial and antifungal properties (Venkateswarlu et al., 2022). Furthermore, studies on the synthesis and characterization of new bis-pyrazolyl-thiazoles incorporating the thiophene moiety have shown these compounds to exhibit potent anti-tumor activities, suggesting their utility in cancer treatment (Gomha et al., 2016).
特性
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)-1-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-3-16-8-10(6-14-16)4-5-12(17)11-7-13-15(2)9-11/h4-9H,3H2,1-2H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHBOEYYUYNICX-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)C2=CN(N=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1-Ethyl-1H-pyrazol-4-YL)-1-(1-methyl-1H-pyrazol-4-YL)-2-propen-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-(4-acetylphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4583716.png)

![4-{[(4-morpholinylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4583721.png)


![6-amino-3-methyl-4-(4-methylphenyl)-1-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4583741.png)
![N-ethyl-N'-(4-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4583742.png)

![N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4583765.png)
![N-{2-methyl-5-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4583773.png)
![N-(3-bromophenyl)-N'-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4583777.png)


![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylbutanamide](/img/structure/B4583808.png)